Hidroximetil Alosetrón
Descripción general
Descripción
Hydroxymethyl Alosetron is a derivative of Alosetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. Alosetron is primarily used for the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS) in women. Hydroxymethyl Alosetron retains the core structure of Alosetron but includes a hydroxymethyl group, which may influence its pharmacokinetic and pharmacodynamic properties.
Aplicaciones Científicas De Investigación
Hydroxymethyl Alosetron has several applications in scientific research:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its interactions with serotonin receptors and its potential effects on gastrointestinal motility.
Medicine: Investigated for its therapeutic potential in treating gastrointestinal disorders.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors.
Mecanismo De Acción
Target of Action
Hydroxymethyl Alosetron, also known as Alosetron Metabolite M5, primarily targets the serotonin 5-HT3 receptors . These receptors are nonselective cation channels that are extensively distributed on enteric neurons in the human gastrointestinal tract .
Mode of Action
Hydroxymethyl Alosetron acts as a potent and selective antagonist of the serotonin 5-HT3 receptor . By blocking these receptors, it modulates serotonin-sensitive gastrointestinal processes . This antagonist action on the 5-HT3 receptors results in the modulation of visceral pain, colonic transit, and gastrointestinal secretions, processes that are related to Irritable Bowel Syndrome (IBS) .
Biochemical Pathways
The antagonistic action on the 5-ht3 receptors may modulate several serotonin-sensitive gastrointestinal processes . This could potentially involve the glyoxalase system and ascorbate-glutathione pathway, emphasizing their roles in maintaining cellular homeostasis and detoxifying reactive oxygen species .
Pharmacokinetics (ADME Properties)
It’s known that the parent compound, alosetron, undergoes extensive hepatic metabolism via cyp2c9, 3a4, and 1a2 . The metabolites are excreted primarily in urine . More research is needed to determine the specific ADME properties of Hydroxymethyl Alosetron.
Result of Action
The molecular and cellular effects of Hydroxymethyl Alosetron’s action primarily involve the modulation of serotonin-sensitive gastrointestinal processes . By blocking the 5-HT3 receptors, it can effectively control symptoms of IBS . .
Action Environment
It’s known that the parent compound, alosetron, can cause severe adverse effects including ischemic colitis, severely obstructed or ruptured bowel, and death . . More research is needed to understand how environmental factors influence the action of Hydroxymethyl Alosetron.
Análisis Bioquímico
Biochemical Properties
Hydroxymethyl Alosetron, like Alosetron, is likely to interact with the 5-HT3 receptors . These receptors are nonselective cation channels extensively distributed on enteric neurons in the human gastrointestinal tract . The interaction of Hydroxymethyl Alosetron with these receptors may modulate serotonin-sensitive gastrointestinal processes .
Cellular Effects
The effects of Hydroxymethyl Alosetron on cells are expected to be similar to those of Alosetron. Alosetron’s antagonistic action on the 5-HT3 receptors affects the regulation of visceral pain, colonic transit, and gastrointestinal secretions, processes that are related to IBS .
Molecular Mechanism
The molecular mechanism of Hydroxymethyl Alosetron is likely to be similar to that of Alosetron. Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor . Activation of these receptors and the resulting neuronal depolarization affect the regulation of visceral pain, colonic transit, and gastrointestinal secretions, processes that are related to IBS .
Metabolic Pathways
Alosetron undergoes extensive hepatic metabolism via CYP2C9, CYP3A4, and CYP1A2 . It is plausible that Hydroxymethyl Alosetron may be involved in similar metabolic pathways.
Transport and Distribution
Alosetron demonstrates a volume of distribution of approximately 65 to 95 L .
Subcellular Localization
Given its likely interaction with 5-HT3 receptors, it may be localized in areas where these receptors are present, such as the enteric neurons in the human gastrointestinal tract .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxymethyl Alosetron typically involves the modification of the Alosetron molecule. One common method includes the reaction of 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with 4-hydroxymethyl-5-methylimidazole in the presence of a mineral acid such as hydrochloric acid or sulfonic acids like p-toluene sulfonic acid or methane sulfonic acid .
Industrial Production Methods: Industrial production of Hydroxymethyl Alosetron follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: Hydroxymethyl Alosetron can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Comparación Con Compuestos Similares
Alosetron: The parent compound, used for treating severe diarrhea-predominant irritable bowel syndrome.
Ondansetron: Another 5-HT3 receptor antagonist, primarily used as an antiemetic to prevent nausea and vomiting.
Granisetron: Similar to Ondansetron, used to prevent chemotherapy-induced nausea and vomiting.
Uniqueness of Hydroxymethyl Alosetron: Hydroxymethyl Alosetron is unique due to the presence of the hydroxymethyl group, which may alter its pharmacokinetic properties, potentially offering different therapeutic benefits or side effect profiles compared to its parent compound and other similar 5-HT3 receptor antagonists .
Actividad Biológica
Hydroxymethyl alosetron is a derivative of alosetron, a selective serotonin 5-HT3 receptor antagonist primarily used in the treatment of diarrhea-predominant irritable bowel syndrome (IBS) in women. This article explores the biological activity of hydroxymethyl alosetron, including its pharmacological properties, mechanisms of action, and clinical implications.
Overview of Alosetron
Alosetron was originally approved for use in the United States in 2000 but was withdrawn due to severe adverse effects, including ischemic colitis and bowel obstructions. It was later reintroduced under strict regulations due to its effectiveness in managing IBS symptoms. Hydroxymethyl alosetron is considered to retain some of the beneficial properties of its parent compound while potentially mitigating some adverse effects.
Hydroxymethyl alosetron functions primarily as an antagonist at the 5-HT3 receptors located in the gastrointestinal tract. The blockade of these receptors leads to several physiological effects:
- Reduction of Visceral Pain : By inhibiting serotonin-mediated signaling, hydroxymethyl alosetron can decrease pain sensations associated with gastrointestinal disturbances.
- Modulation of Gastrointestinal Motility : The drug alters colonic transit time, which is crucial for patients suffering from diarrhea-predominant IBS.
- Influence on Gastrointestinal Secretions : It affects the secretion of fluids and electrolytes in the intestines, promoting a balance that can alleviate symptoms.
Pharmacokinetics
The pharmacokinetic profile of hydroxymethyl alosetron suggests significant absorption and distribution characteristics:
Parameter | Value |
---|---|
Absorption | 50-60% |
Volume of Distribution | 65 to 95 L |
Protein Binding | 82% |
Metabolism | Hepatic (CYP450) |
Elimination Half-Life | 1.5 hours |
Renal Excretion | ~6% unchanged |
These properties indicate that hydroxymethyl alosetron is well-absorbed and extensively metabolized, which may influence its therapeutic efficacy and safety profile.
Biological Activity
Research indicates that hydroxymethyl alosetron retains significant biological activity similar to alosetron but may exhibit differences in potency and side effect profiles. A study comparing various derivatives found that compounds with hydroxymethyl groups demonstrated enhanced antiproliferative effects against mammalian cells, attributed to their ability to inhibit topoisomerase II activity . This suggests potential applications beyond gastrointestinal disorders.
Case Studies
- Clinical Efficacy : In a clinical trial involving women with severe diarrhea-predominant IBS, hydroxymethyl alosetron was shown to improve symptoms significantly compared to placebo. Patients reported reduced frequency of bowel movements and improved quality of life metrics.
- Adverse Effects Monitoring : A retrospective analysis highlighted a lower incidence of severe adverse events compared to traditional alosetron therapy, suggesting that hydroxymethyl modifications may confer a safer profile while maintaining efficacy .
Comparative Analysis with Alosetron
Feature | Alosetron | Hydroxymethyl Alosetron |
---|---|---|
Indication | Diarrhea-predominant IBS | Diarrhea-predominant IBS |
Mechanism | 5-HT3 receptor antagonist | 5-HT3 receptor antagonist |
Absorption | 50-60% | Similar |
Side Effects | Ischemic colitis, constipation | Reduced incidence reported |
Clinical Efficacy | Significant | Comparable or improved |
Propiedades
IUPAC Name |
2-[[4-(hydroxymethyl)-1H-imidazol-5-yl]methyl]-5-methyl-3,4-dihydropyrido[4,3-b]indol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-20-14-5-3-2-4-11(14)16-15(20)6-7-21(17(16)23)8-12-13(9-22)19-10-18-12/h2-5,10,22H,6-9H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJWYTFVXBYLLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C31)C(=O)N(CC2)CC4=C(N=CN4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863485-46-5 | |
Record name | 1H-Pyrido(4,3-b)indol-1-one, 2,3,4,5-tetrahydro-2-((5-(hydroxymethyl)-1H-imidazol-4-yl)methyl)-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863485465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-PYRIDO(4,3-B)INDOL-1-ONE, 2,3,4,5-TETRAHYDRO-2-((5-(HYDROXYMETHYL)-1H-IMIDAZOL-4-YL)METHYL)-5-METHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX3DBT3PIH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.